6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide
Description
6-(4-([1,1'-Biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide is a synthetic compound featuring a hexanamide backbone substituted with a piperazine moiety linked to a biphenyl group and a tetrahydronaphthalen-1-yl amine. Its structure combines a lipophilic tetrahydronaphthalene ring, a flexible hexanamide chain, and a biphenyl-piperazine group, which may contribute to interactions with central nervous system (CNS) targets, such as serotonin or dopamine receptors.
Properties
CAS No. |
950725-03-8 |
|---|---|
Molecular Formula |
C32H39N3O |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
InChI |
InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36) |
InChI Key |
NMZIDFFHGCRAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a biphenyl group, a piperazine moiety, and a tetrahydronaphthalene substituent. Its molecular formula is , with a molecular weight of approximately 505.67 g/mol .
Research indicates that compounds similar to 6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide often interact with various biological targets:
- Sigma Receptors : These receptors are implicated in numerous physiological processes and have been linked to cancer cell proliferation and apoptosis. Compounds targeting sigma receptors can modulate pathways associated with cell survival and death .
- Cytotoxic Activity : Studies have demonstrated that related piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed effective inhibition of ovarian cancer cells (IGROV-1) through mechanisms involving apoptosis and antiangiogenic activity .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of a piperazine derivative similar to the compound on ovarian cancer cells. The derivative exhibited an EC50 value indicating potent cytotoxicity and was shown to activate apoptotic pathways through caspase activation and ROS generation .
Case Study 2: Sigma Receptor Interaction
Another investigation focused on the interaction of sigma receptor ligands with various cancer cell lines. The results indicated that compounds with structural similarities to 6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide could effectively modulate sigma receptor activity, leading to altered cell proliferation rates and enhanced apoptosis in sensitive cell lines .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide
- Molecular Formula : C30H34N4O
- Molecular Weight : 466.63 g/mol
- CAS Number : 1052147-86-0
The compound features a biphenyl moiety connected to a piperazine ring and a tetrahydronaphthalene group, which may contribute to its biological activity.
Pharmacological Applications
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
- Antitumor Activity : Many piperazine derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications in the piperazine structure can enhance cytotoxic effects against tumor cells .
- Antidepressant Effects : Some related compounds have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
- Antimicrobial Properties : Research has highlighted the antimicrobial activity of similar heterocyclic compounds against both bacterial and fungal strains .
Antitumor Efficacy
A study exploring the antitumor properties of piperazine derivatives found that specific modifications led to increased apoptosis in cancer cells. The compound's structure allows for interactions with cellular targets involved in cancer progression .
Neuropharmacological Studies
In neuropharmacology research, derivatives of similar structures have been tested for their effects on serotonin and dopamine receptors. These studies suggest that such compounds could be promising candidates for treating mood disorders .
Summary of Biological Activities
Synthesis Overview
| Step | Description | Key Reagents |
|---|---|---|
| Piperazine Formation | Constructing the piperazine framework | Piperazine precursors |
| Biphenyl Attachment | Coupling reactions for biphenyl integration | Coupling agents |
| Hexanamide Formation | Finalizing the structure through amide bond formation | Amine and acid derivatives |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity scores (based on fingerprint-based comparisons) are summarized below:
| Compound Name / ID | Similarity Score | Key Structural Differences |
|---|---|---|
| 4-Methylpiperazin-1-amine dihydrochloride [40675-60-3] | 0.95 | Methyl substitution on piperazine; lacks biphenyl and tetrahydronaphthalene moieties |
| Piperazine-1,4-diamine hydrochloride [45628-31-7] | 0.85 | Absence of hexanamide chain and aromatic substituents |
| (+)-N-(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-2-piperazin-1-yl-N-propyl-acetamide (from [3]) | ~0.80* | Shorter acetamide chain; methoxy substitution on tetrahydronaphthalene |
| 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (from [8]) | ~0.75* | Pentanamide chain; dichlorophenyl and quinoline substituents instead of biphenyl |
*Estimated based on structural divergence.
However, analogs with halogenated aryl groups (e.g., dichlorophenyl in [8]) may exhibit altered selectivity profiles due to electronic effects .
Bioactivity and Activity Landscape
Evidence suggests a 30% probability that structurally similar compounds share comparable biological activity, though gene expression correlations are even weaker . For example:
- Activity Cliffs: Minor structural changes, such as replacing the biphenyl group with a chlorophenyl moiety, can lead to significant potency differences (e.g., 10-fold changes in IC₅₀ values in receptor-binding assays) .
- Gene Expression Variability : Even structurally identical compounds may show divergent transcriptional responses under different biological conditions, limiting structure-based predictions of off-target effects .
QSAR and Virtual Screening Insights
Quantitative Structure-Activity Relationship (QSAR) models evaluate the target compound against entire chemical datasets rather than pairwise comparisons. Key findings include:
- The hexanamide chain length optimizes metabolic stability compared to shorter (pentanamide) or longer (heptanamide) analogs .
- Biphenyl-piperazine derivatives consistently rank higher in CNS-targeted virtual screens due to favorable LogP (2.5–3.5) and polar surface area (~50 Ų) .
Key Research Findings and Contradictions
- SimilarityLab Analysis : Tools like SimilarityLab identify commercially available analogs but may overlook activity cliffs due to reliance on fingerprint-based metrics .
- Contradiction in Bioactivity Prediction : While structural similarity correlates with 30% bioactivity overlap, transcriptional profiling reveals significant disparities, emphasizing the need for multi-omics validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
